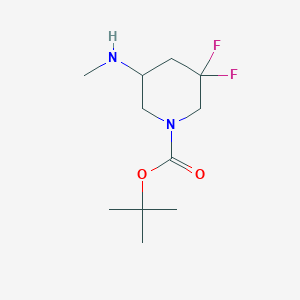![molecular formula C12H19NO3 B8226334 cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B8226334.png)
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate: is a heterocyclic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of Functional Groups: Functional groups such as the tert-butyl ester and the ketone are introduced through various organic reactions, including esterification and oxidation.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the behavior of bicyclic compounds in biological systems.
Wirkmechanismus
The mechanism of action for cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The bicyclic structure may allow it to fit into specific binding sites, thereby modulating biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and a tert-butyl ester group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research .
Eigenschaften
IUPAC Name |
tert-butyl (1R,6R)-7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8226340.png)
![(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8226343.png)


